molecular formula C11H15N3 B2641176 4-[Butyl(methyl)amino]pyridine-2-carbonitrile CAS No. 1249999-25-4

4-[Butyl(methyl)amino]pyridine-2-carbonitrile

Cat. No. B2641176
CAS RN: 1249999-25-4
M. Wt: 189.262
InChI Key: DXJURBZUAXXVEY-UHFFFAOYSA-N
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Description

“4-[Butyl(methyl)amino]pyridine-2-carbonitrile” is a chemical compound with the CAS Number: 1249999-25-4 . It has a molecular weight of 189.26 . The IUPAC name for this compound is 4-[butyl(methyl)amino]-2-pyridinecarbonitrile . The InChI code for this compound is 1S/C11H15N3/c1-3-4-7-14(2)11-5-6-13-10(8-11)9-12/h5-6,8H,3-4,7H2,1-2H3 .


Molecular Structure Analysis

The molecular structure of “4-[Butyl(methyl)amino]pyridine-2-carbonitrile” can be represented by the InChI code 1S/C11H15N3/c1-3-4-7-14(2)11-5-6-13-10(8-11)9-12/h5-6,8H,3-4,7H2,1-2H3 . The InChI key for this compound is DXJURBZUAXXVEY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“4-[Butyl(methyl)amino]pyridine-2-carbonitrile” is a liquid at room temperature .

Scientific Research Applications

Corrosion Inhibition of Mild Steel

Pyridine derivatives, including those structurally related to 4-[Butyl(methyl)amino]pyridine-2-carbonitrile, have been investigated for their corrosion inhibition properties on mild steel in acidic environments. Research demonstrates that these compounds can serve as effective mixed-type inhibitors, primarily cathodic, by adsorbing onto the metal surface, following Langmuir's adsorption isotherm. The protective film formation on the steel surface was confirmed through SEM and EDX analyses, with quantum chemical parameters supporting these findings (Ansari, Quraishi, & Singh, 2015).

Anticancer Agent Synthesis

Potential Anticancer Agents

The synthesis of 2-amino-4-aryl-5-oxochromeno[4,3-b]pyridine-3-carbonitriles in an ionic liquid medium has shown promising results as potential anticancer agents. These compounds were synthesized with good yields and screened for anticancer potential on various cell lines, showing encouraging results. Molecular descriptor prediction indicated that these compounds adhere to Lipinski's rule of five, suggesting their viability as drug candidates (Kalpana, Rani, Seshadri, & Kiran, 2021).

Antimicrobial and Antibacterial Studies

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

A novel synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been explored, highlighting their potential antibacterial activity. These derivatives were synthesized through a one-pot, three-component reaction, showcasing an efficient and environmentally friendly approach. The synthesized compounds were evaluated for their antibacterial activity, indicating their potential as novel antibacterial agents (Rostamizadeh, Nojavan, Aryan, Sadeghian, & Davoodnejad, 2013).

Safety And Hazards

The compound has been classified with the following hazard statements: H302, H312, H315, H318, H332, H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

4-[butyl(methyl)amino]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-3-4-7-14(2)11-5-6-13-10(8-11)9-12/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJURBZUAXXVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=CC(=NC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[Butyl(methyl)amino]pyridine-2-carbonitrile

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